molecular formula C15H11N3O3 B447625 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one CAS No. 100864-77-5

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one

Cat. No.: B447625
CAS No.: 100864-77-5
M. Wt: 281.27g/mol
InChI Key: PMOPZEIANLIBOC-UHFFFAOYSA-N
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Description

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinones This compound is characterized by the presence of a phthalazine ring system substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylphthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Oxidation: The phthalazine ring can be oxidized to form corresponding phthalazinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., chlorine gas), nitrating agents (e.g., nitric acid).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4-methyl-2-(4-aminophenyl)phthalazin-1(2H)-one.

    Substitution: 4-methyl-2-(4-nitrophenyl)-5-chlorophthalazin-1(2H)-one.

    Oxidation: 4-methyl-2-(4-nitrophenyl)phthalazin-1,4-dione.

Mechanism of Action

The mechanism of action of 4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

4-methyl-2-(4-nitrophenyl)phthalazin-1(2H)-one can be compared with other phthalazinone derivatives to highlight its uniqueness:

    4-methyl-2-(4-aminophenyl)phthalazin-1(2H)-one: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    4-methyl-2-(4-chlorophenyl)phthalazin-1(2H)-one: Contains a chlorophenyl group, which may impart different physicochemical properties and applications.

    4-methyl-2-(4-methoxyphenyl)phthalazin-1(2H)-one: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

4-methyl-2-(4-nitrophenyl)phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-13-4-2-3-5-14(13)15(19)17(16-10)11-6-8-12(9-7-11)18(20)21/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOPZEIANLIBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319893
Record name 4-methyl-2-(4-nitrophenyl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100864-77-5
Record name 4-methyl-2-(4-nitrophenyl)phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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